![molecular formula C9H15N3OS B2640314 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole CAS No. 2199303-52-9](/img/structure/B2640314.png)
3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a methyl group and a methoxy group linked to a methylpyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-thiol with (1-methylpyrrolidin-2-yl)methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1,2,4-thiadiazole-5-thiol: A precursor in the synthesis of 3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole.
(1-Methylpyrrolidin-2-yl)methanol: Another precursor used in the synthesis.
Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of a thiadiazole ring with a methylpyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
3-methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-7-10-9(14-11-7)13-6-8-4-3-5-12(8)2/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSAGUQMRQWAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2640233.png)
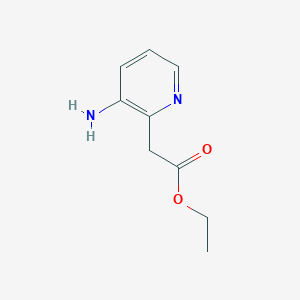
![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)
![3-methyl-4-[1-(4-methylphenyl)-2-nitroethyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2640236.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)
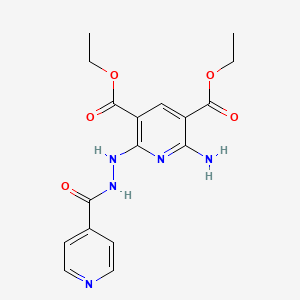
![2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2640243.png)
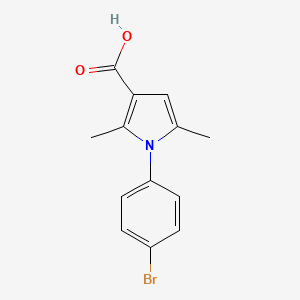
![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)
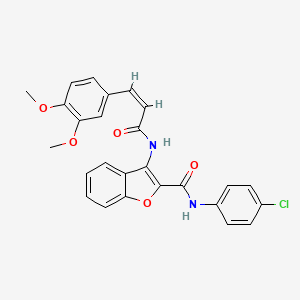
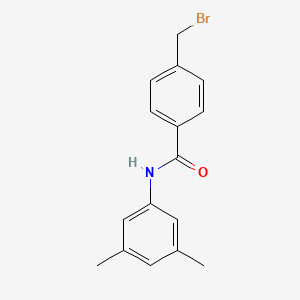
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2640251.png)
![7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2640253.png)
